2-(3,5-Difluorophenyl)Ethanoyl Chloride

Organic Synthesis Medicinal Chemistry Acylation

2-(3,5-Difluorophenyl)ethanoyl chloride, also known as 3,5-difluorophenylacetyl chloride, is a fluorinated aromatic acyl halide with the molecular formula C8H5ClF2O. It serves as a reactive acylating agent for introducing the 3,5-difluorophenylacetyl moiety into target molecules, a motif valued for its potential to enhance metabolic stability and bioavailability in pharmaceutical and agrochemical research.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 157033-24-4
Cat. No. B118589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)Ethanoyl Chloride
CAS157033-24-4
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CC(=O)Cl
InChIInChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2
InChIKeyWMVPARKLYWQLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluorophenyl)Ethanoyl Chloride (CAS 157033-24-4) - A Key Fluorinated Building Block


2-(3,5-Difluorophenyl)ethanoyl chloride, also known as 3,5-difluorophenylacetyl chloride, is a fluorinated aromatic acyl halide with the molecular formula C8H5ClF2O . It serves as a reactive acylating agent for introducing the 3,5-difluorophenylacetyl moiety into target molecules, a motif valued for its potential to enhance metabolic stability and bioavailability in pharmaceutical and agrochemical research . The compound is characterized by a predicted LogP of 2.27, indicating significant lipophilicity [1].

Why 2-(3,5-Difluorophenyl)Ethanoyl Chloride is Not Readily Substituted by Non-Fluorinated Analogs


Simple substitution with non-fluorinated or differently fluorinated acyl chlorides is not feasible for applications requiring specific target engagement or ADME properties. The presence and precise positioning of fluorine atoms at the 3 and 5 positions on the phenyl ring exert unique electronic effects, significantly altering the aromatic ring's electron density and influencing interactions with biological targets [1]. This specific substitution pattern is critical in potent gamma-secretase inhibitors, where the 3,5-difluorophenylacetyl group contributes to activity in the low nanomolar range (IC50 < 10 nM) [2]. Replacing this motif with a non-fluorinated or mono-fluorinated analog would result in a different pharmacological profile, as the fluorine atoms are essential for optimal target binding affinity and metabolic stability .

Quantitative Differentiation Evidence for 2-(3,5-Difluorophenyl)Ethanoyl Chloride (CAS 157033-24-4)


Enhanced Electrophilicity via Acyl Chloride Moiety

The target compound 2-(3,5-Difluorophenyl)ethanoyl chloride is a superior electrophile for acylation compared to its acid counterpart. The presence of the acid chloride group (-COCl) provides a significantly better leaving group (Cl-) than the hydroxyl (-OH) of the corresponding carboxylic acid. This is a class-level characteristic of acyl chlorides versus carboxylic acids, leading to higher and more predictable yields in amide bond formation under mild conditions without the need for additional coupling reagents .

Organic Synthesis Medicinal Chemistry Acylation

Metabolic Stability Conferred by the 3,5-Difluorophenyl Group

The 3,5-difluorophenyl group is a privileged motif used to enhance the metabolic stability of drug candidates. Its incorporation into a lead molecule is expected to increase resistance to cytochrome P450-mediated oxidation compared to an unsubstituted phenyl ring. While direct microsomal stability data for the target compound itself is not available, the downstream effect is evidenced by its use in synthesizing potent in vivo active compounds, such as gamma-secretase inhibitors with demonstrated efficacy [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Validated Intermediate for Potent Gamma-Secretase Inhibitors

2-(3,5-Difluorophenyl)ethanoyl chloride is a crucial precursor to the gamma-secretase inhibitor DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) and related compounds. In a series of potent inhibitors, the (S)-hydroxy or 3,5-difluorophenylacetyl group at the amino terminus was found to be essential for achieving IC50 values of less than 10 nM [1]. This demonstrates the direct and quantifiable impact of this specific building block on the potency of a high-value therapeutic class.

Medicinal Chemistry Neuroscience Alzheimer's Disease

High-Impact Research and Industrial Applications for 2-(3,5-Difluorophenyl)Ethanoyl Chloride (CAS 157033-24-4)


Synthesis of High-Potency Gamma-Secretase Inhibitors for Alzheimer's Research

This compound is ideally suited as a key starting material for the synthesis of gamma-secretase inhibitors like DAPT. The 3,5-difluorophenylacetyl group is a critical pharmacophore responsible for achieving low nanomolar potency, as evidenced by multiple studies showing IC50 values <10 nM for compounds containing this moiety [1].

Modular Synthesis of Kinase Inhibitor Libraries

The acyl chloride is used as a versatile building block to introduce a fluorinated aromatic group onto various cores, including those found in kinase inhibitors. This approach is leveraged to fine-tune the physicochemical and pharmacokinetic profile of lead compounds, particularly for improving metabolic stability and target binding affinity .

Large-Scale Process Chemistry for Fluorinated API Intermediates

The compound's preparation from the corresponding carboxylic acid using thionyl chloride is a standard and scalable reaction in process chemistry. Its use as a reactive intermediate allows for efficient amide bond formation on a large scale, making it a practical choice for the multi-step synthesis of fluorinated active pharmaceutical ingredients (APIs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Difluorophenyl)Ethanoyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.